molecular formula C26H47NO2 B8515757 1-Benzylamino-3-hexadecyloxy-propan-2-ol

1-Benzylamino-3-hexadecyloxy-propan-2-ol

Cat. No. B8515757
M. Wt: 405.7 g/mol
InChI Key: GSNDMWYOQDFARV-UHFFFAOYSA-N
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Patent
US04599205

Procedure details

A mixture of 24.4 g of benzylamine, 100 cc. of tetrahydrofurane and 34 g of hexadecyl-2.3-epoxypropylether is refluxed for 8 hours and the solvent is evaporated in a vacuo. The residue is recrystallized from hexane.
Quantity
24.4 g
Type
reactant
Reaction Step One
Name
hexadecyl-2.3-epoxypropylether
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([CH:25]1[O:49][CH:26]1[CH2:27][O:28][CH2:29][CH:30]1O[CH:31]1[CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44]CCC)CCCCCCCCCCCCCCC>O1CCCC1>[CH2:1]([NH:8][CH2:25][CH:26]([OH:49])[CH2:27][O:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH3:44])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Two
Name
hexadecyl-2.3-epoxypropylether
Quantity
34 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)C1C(COCC2C(CCCCCCCCCCCCCCCC)O2)O1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is evaporated in a vacuo
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from hexane

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)NCC(COCCCCCCCCCCCCCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.